(R)-3-Iodopyrrolidine hydrochloride
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Overview
Description
®-3-Iodopyrrolidine hydrochloride is a chemical compound that belongs to the class of iodopyrrolidines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Iodopyrrolidine hydrochloride typically involves the iodination of pyrrolidine. One common method is the reaction of pyrrolidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-3-Iodopyrrolidine hydrochloride may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Iodopyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of the iodine atom.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions often involve solvents like dichloromethane and temperatures around room temperature.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Products can include pyrrolidone derivatives.
Reduction: Products typically include deiodinated pyrrolidines.
Scientific Research Applications
®-3-Iodopyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Iodopyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding properties. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Iodopyrrolidine hydrochloride: The enantiomer of ®-3-Iodopyrrolidine hydrochloride with similar chemical properties but different biological activities.
3-Bromopyrrolidine hydrochloride: A similar compound with a bromine atom instead of iodine, leading to different reactivity.
3-Chloropyrrolidine hydrochloride: Another analog with a chlorine atom, used in similar applications but with distinct chemical behavior.
Uniqueness
®-3-Iodopyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and as a probe in biochemical studies.
Properties
IUPAC Name |
(3R)-3-iodopyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOZJBZGOHJRBB-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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